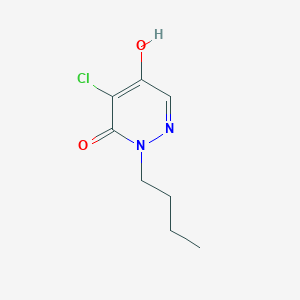

2-Butyl-4-chloro-5-hydroxypyridazin-3(2H)-one

Description

Contextualization within Pyridazinone Chemistry and Heterocyclic Systems

Heterocyclic systems, cyclic compounds containing at least two different elements in the ring, form the backbone of a vast array of biologically active molecules and functional materials. Among these, the pyridazinone nucleus, a six-membered ring with two adjacent nitrogen atoms and a ketone group, is a privileged scaffold. This core is present in numerous compounds investigated for a wide spectrum of pharmacological activities.

The pyridazinone framework's importance stems from its unique electronic properties and its ability to act as a versatile pharmacophore, capable of engaging with various biological targets through multiple points of interaction. Derivatives of this heterocyclic system have been explored for their potential in medicinal chemistry.

Table 1: General Properties of the Pyridazinone Core

| Property | Description |

| Structure | Six-membered aromatic ring containing two adjacent nitrogen atoms. |

| Key Functional Group | Typically features a carbonyl group, leading to the "-one" suffix. |

| Chemical Nature | Can be readily substituted at various positions to modulate its physicochemical and biological properties. |

| Applications | Serves as a foundational structure for developing new therapeutic agents and agrochemicals. |

Historical Overview of its Discovery and Initial Academic Characterization

While the precise date and researchers associated with the initial synthesis of 2-Butyl-4-chloro-5-hydroxypyridazin-3(2H)-one are not prominently documented in seminal publications, its emergence is rooted in the broader exploration of pyridazinone chemistry that gained momentum in the mid-20th century. The synthesis of related structures, such as 2-alkyl-4,5-dichloro-3(2H)-pyridazinones, has been described in patents dating back to the 1980s. These processes often involve the cyclization reaction of mucochloric acid with an appropriate alkylhydrazine. google.comgoogle.com

It is plausible that this compound was first synthesized and characterized as part of broader research programs aimed at creating libraries of substituted pyridazinones for screening purposes. The initial characterization would have relied on standard analytical techniques of the time, including nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and mass spectrometry, to confirm its structure and purity.

Significance as a Research Chemical and Synthetic Building Block

The primary significance of this compound lies in its role as a versatile intermediate or building block in organic synthesis. evitachem.com Its structure contains several reactive sites that can be selectively modified to generate a diverse range of more complex molecules.

The reactivity of this compound is dictated by its key functional groups:

The Chloro Group (at C4): This is a good leaving group, making it susceptible to nucleophilic substitution reactions. This allows for the introduction of various functionalities, such as amino, alkoxy, or thioether groups, at this position.

The Hydroxyl Group (at C5): This group can be alkylated, acylated, or otherwise modified. For instance, it can be converted into an ether, which is a common modification in the development of biologically active pyridazinone analogues. evitachem.com

The N-Butyl Group (at N2): The presence of the butyl group imparts specific lipophilicity to the molecule, which can be crucial for its solubility and interaction with biological systems.

Through the strategic manipulation of these functional groups, chemists can synthesize a library of derivatives from this single precursor, which is a fundamental approach in modern drug discovery and materials science.

Inherent Structural Features, Including Potential Tautomerism and Conformational Aspects

The structure of this compound possesses intriguing features that influence its chemical behavior.

Tautomerism: A key characteristic of this molecule is its potential for keto-enol tautomerism. The 5-hydroxy group is adjacent to the C4 carbon, allowing for the formation of an equilibrium between the hydroxyl (enol) form and a diketo form. researchgate.netresearchgate.net However, for most 4-hydroxypyridazin-3(2H)-ones, the enol form, as named, is generally considered to be the more stable and predominant tautomer under standard conditions. nih.govnih.gov This equilibrium is crucial as the reactivity of the molecule can be dependent on the tautomeric form present.

Structure

3D Structure

Properties

IUPAC Name |

2-butyl-4-chloro-5-hydroxypyridazin-3-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11ClN2O2/c1-2-3-4-11-8(13)7(9)6(12)5-10-11/h5,12H,2-4H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UHFQJGAGKJGKRU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCN1C(=O)C(=C(C=N1)O)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11ClN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20715725 | |

| Record name | 2-Butyl-4-chloro-5-hydroxypyridazin-3(2H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20715725 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

202.64 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

64178-64-9 | |

| Record name | 2-Butyl-4-chloro-5-hydroxypyridazin-3(2H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20715725 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Strategies for 2 Butyl 4 Chloro 5 Hydroxypyridazin 3 2h One

Comprehensive Analysis of Reported Synthetic Routes

The construction of the 2-butyl-4-chloro-5-hydroxypyridazin-3(2H)-one scaffold can be achieved through two primary strategies: building the pyridazinone ring from acyclic precursors or modifying a pre-formed pyridazinone structure.

De Novo Cyclization Approaches for the Pyridazinone Ring System

A common and direct method for the synthesis of the pyridazinone ring system involves the condensation of a hydrazine (B178648) derivative with a 1,4-dicarbonyl compound or its equivalent. In the context of this compound, a plausible and documented approach for a closely related precursor, 2-alkyl-4,5-dichloropyridazin-3(2H)-one, is the reaction of an alkylhydrazine with mucochloric acid (2,3-dichloro-4-oxo-2-butenoic acid).

This reaction proceeds via a cyclocondensation mechanism, where the hydrazine attacks the carbonyl group of the mucochloric acid, followed by an intramolecular cyclization and dehydration to form the stable pyridazinone ring. To obtain the specific N-butyl substitution, butylhydrazine (B1329735) would be the required starting material. This process yields 2-butyl-4,5-dichloropyridazin-3(2H)-one, a key intermediate that can be further functionalized to the target molecule. The reaction is typically carried out in a suitable solvent and may be facilitated by acidic or basic conditions to promote the condensation and cyclization steps.

| Starting Material | Role in Synthesis |

|---|---|

| Butylhydrazine | Provides the N-2 butyl group and the N1-N2 fragment of the pyridazinone ring. |

| Mucochloric acid | Provides the C3-C4-C5-C6 backbone of the pyridazinone ring, including the chloro substituents at C4 and C5. |

Derivatization from Precursors, e.g., Dichloropyridazinones

A more versatile approach to this compound involves the derivatization of a pre-synthesized pyridazinone precursor, most notably 2-butyl-4,5-dichloropyridazin-3(2H)-one, which can be prepared as described in the de novo section. This strategy hinges on the selective manipulation of the chloro substituents at the C-4 and C-5 positions.

The synthesis of the target compound from the dichlorinated precursor requires the selective replacement of the chlorine atom at the C-5 position with a hydroxyl group, while retaining the chlorine at the C-4 position. The reactivity of the C-4 and C-5 positions towards nucleophilic substitution can be influenced by the electronic effects of the substituents on the pyridazinone ring and the reaction conditions. In some instances, the C-4 position is more susceptible to nucleophilic attack. However, selective substitution at the C-5 position has been reported. For instance, the reaction of 2-(p-tolyl)-4,5-dichloropyridazin-3(2H)-one with various amines has been shown to result in the selective substitution of the 5-chloro group.

A common strategy to achieve the desired 5-hydroxy substitution involves a two-step process:

Introduction of a protected hydroxyl group: The 5-chloro substituent can be replaced by an alkoxy or benzyloxy group through a nucleophilic aromatic substitution reaction with the corresponding alkoxide or benzyloxide. This reaction is typically carried out in the presence of a base in a suitable polar aprotic solvent.

Deprotection: The protecting group is then cleaved to unveil the hydroxyl group. For example, a methoxy (B1213986) group can be cleaved using strong acids like hydrobromic acid or boron tribromide, while a benzyloxy group is commonly removed by catalytic hydrogenation.

This stepwise approach allows for a more controlled synthesis and avoids potential side reactions that might occur with direct hydroxylation.

Strategic Functional Group Interconversions for Substituents

Beyond the primary synthetic routes, strategic functional group interconversions are crucial for fine-tuning the structure of the target molecule. For the synthesis of this compound, the most critical interconversion is the transformation of the C-5 chloro group into a hydroxyl group.

| Starting Functional Group at C-5 | Reagents and Conditions | Resulting Functional Group at C-5 |

|---|---|---|

| -Cl | NaOCH₃, CH₃OH, reflux | -OCH₃ |

| -OCH₃ | BBr₃, CH₂Cl₂, low temperature | -OH |

| -Cl | NaOCH₂Ph, DMF, heat | -OCH₂Ph |

| -OCH₂Ph | H₂, Pd/C, solvent | -OH |

Catalytic Approaches and Their Application in Synthesis

Catalytic methods offer efficient and selective pathways for the synthesis and functionalization of heterocyclic compounds like pyridazinones. While specific catalytic methods for the direct synthesis of this compound are not extensively documented, general catalytic strategies applicable to pyridazinone synthesis are of significant interest.

Transition Metal-Mediated Transformations

Transition metal catalysis, particularly with palladium, has been widely employed for the functionalization of the pyridazinone ring. These methods are generally used to form carbon-carbon or carbon-heteroatom bonds.

Palladium-catalyzed cross-coupling reactions: Suzuki-Miyaura, Stille, and Sonogashira couplings are powerful tools for introducing aryl, heteroaryl, or alkynyl groups onto the pyridazinone core. While not directly leading to the 5-hydroxy substituent, these methods could be used to introduce a group that can be later converted to a hydroxyl group. For instance, a Suzuki coupling could introduce a boronic ester at the C-5 position, which could then be oxidized to a hydroxyl group.

Palladium-catalyzed C-H activation: Direct C-H functionalization is an emerging area that could potentially be applied to the synthesis of hydroxypyridazinones. Palladium-catalyzed C-H hydroxylation has been reported for some aromatic systems, although its application to chloropyridazinones is not yet established.

Organocatalytic and Biocatalytic Strategies

Organocatalysis: Organocatalysis provides a metal-free alternative for the synthesis of heterocyclic compounds. While some organocatalytic methods for the synthesis of pyridazine (B1198779) derivatives have been reported, their application to the specific substitution pattern of this compound is not yet described.

Biocatalysis: The use of enzymes for selective transformations is a growing field in organic synthesis. Biocatalytic hydroxylation of N-heterocycles using various microorganisms or isolated enzymes has been demonstrated. nih.gov This approach offers the potential for high regioselectivity and stereoselectivity under mild reaction conditions. However, the specific biocatalytic hydroxylation of a 2-butyl-4-chloropyridazin-3(2H)-one at the C-5 position has not been reported and would require significant research and development.

Regioselectivity and Chemoselectivity in Synthetic Steps

The synthesis of asymmetrically substituted pyridazinones like this compound from symmetrical or polysubstituted precursors necessitates precise control over the regioselectivity of the reactions. Key transformations in the synthesis of the target molecule often begin with a precursor such as 2-butyl-4,5-dichloro-3(2H)-pyridazinone, which can be synthesized from the condensation of butylhydrazine and mucochloric acid. google.comgoogle.com The primary challenge then becomes the selective functionalization of the C4 and C5 positions.

Regioselectivity in Nucleophilic Substitution:

The pyridazinone ring is electron-deficient, making it susceptible to nucleophilic aromatic substitution. However, the two chlorine atoms at the C4 and C5 positions in the precursor exhibit different reactivities. The C5 position is generally more reactive towards nucleophiles than the C4 position. This enhanced reactivity is attributed to the electronic influence of the adjacent carbonyl group at C3 and the nitrogen atom at N2, which stabilize the Meisenheimer complex intermediate formed during nucleophilic attack at C5.

A common strategy involves the selective replacement of the C5-chloro substituent with a methoxy group using a nucleophile like sodium methoxide (B1231860). nih.gov This reaction must be conducted under carefully controlled temperature conditions to prevent disubstitution or reaction at the less reactive C4 position. The subsequent conversion of the methoxy group to the final hydroxyl group completes the synthesis. This regioselective approach is crucial for building the desired substitution pattern. nih.gov

Alternative strategies to control regioselectivity in pyridazine synthesis include the use of directing groups or employing cycloaddition reactions where the substitution pattern of the reactants dictates the outcome. For instance, inverse-electron-demand Diels-Alder reactions and catalyst-free [4 + 2] cycloadditions have been shown to provide remarkable regioselectivity in the construction of the pyridazine core. rsc.orgrsc.org

Chemoselectivity Considerations:

Chemoselectivity, the ability to react with one functional group in the presence of others, is also critical. During the nucleophilic substitution step on the 2-butyl-4,5-dichloro-3(2H)-pyridazinone intermediate, the chosen nucleophile must selectively displace a chlorine atom without reacting with the carbonyl group of the pyridazinone ring or the N-butyl group. The use of "hard" nucleophiles like alkoxides under appropriate conditions typically ensures this selectivity. The C4-chloro group, being less reactive, remains intact, demonstrating the chemoselectivity of the process.

The table below summarizes the key selective transformations in a plausible synthetic route.

| Step | Reactant | Intermediate | Product | Selectivity Challenge | Controlling Factors |

| 1 | Butylhydrazine + Mucochloric Acid | - | 2-Butyl-4,5-dichloro-3(2H)-pyridazinone | N-Alkylation | Direct condensation reaction |

| 2 | 2-Butyl-4,5-dichloro-3(2H)-pyridazinone + Sodium Methoxide | Meisenheimer Complex | 2-Butyl-4-chloro-5-methoxy-pyridazin-3(2H)-one | Regioselective substitution at C5 over C4 | Electronic properties of the ring, reaction temperature |

| 3 | 2-Butyl-4-chloro-5-methoxy-pyridazin-3(2H)-one | - | This compound | Chemoselective dealkylation | Choice of demethylating agent (e.g., BBr₃, strong acid) |

Sustainable and Green Chemistry Considerations in Synthetic Design

The principles of green chemistry aim to reduce the environmental impact of chemical processes by minimizing waste, using less hazardous substances, and improving energy efficiency. unife.it These considerations are increasingly being applied to the synthesis of heterocyclic compounds, including pyridazinones.

Solvent and Reagent Selection:

Traditional synthetic routes for pyridazinone derivatives often employ hazardous solvents like dimethylformamide (DMF) or chlorinated hydrocarbons. evitachem.com Green chemistry encourages the use of safer, more environmentally benign alternatives. Recent research has demonstrated the successful synthesis of pyridazinone hybrids in polyethylene (B3416737) glycol-400 (PEG-400), a non-toxic, biodegradable, and recyclable solvent. researchgate.netdoaj.org The use of PEG-400 can also simplify product isolation, often avoiding the need for column chromatography. doaj.org Other green solvents, such as water or ethanol, could potentially be used in specific steps like the initial condensation.

The choice of reagents is also a key factor. The synthesis may involve reagents like phosphorus oxychloride or strong acids and bases. nih.gov Green approaches would seek to replace these with catalytic alternatives or milder reagents where possible, reducing waste and safety risks.

Energy Efficiency and Process Optimization:

To improve energy efficiency, alternative energy sources can be employed. Microwave-assisted synthesis has emerged as a powerful tool in green chemistry, often leading to significantly shorter reaction times, higher yields, and cleaner reactions compared to conventional heating methods. rasayanjournal.co.in The application of microwave irradiation could potentially accelerate the condensation and substitution steps in the synthesis of this compound.

Furthermore, process optimization strategies like one-pot reactions or multicomponent reactions (MCRs) align with green chemistry principles by reducing the number of separate operational steps, which in turn minimizes solvent usage, energy consumption, and waste generation. rasayanjournal.co.in A patent for a related compound, 2-tert-butyl-4,5-dichloro-3(2H)-pyridazinone, describes a one-stage process, highlighting the potential for process intensification. google.comgoogle.com

The following table outlines potential green chemistry improvements for the synthesis.

| Green Chemistry Principle | Conventional Method | Potential Green Alternative | Benefit |

| Safer Solvents | Dichloromethane, DMF | PEG-400, Ethanol, Water | Reduced toxicity, improved biodegradability, easier recycling |

| Energy Efficiency | Conventional reflux heating | Microwave-assisted synthesis | Shorter reaction times, higher yields, lower energy consumption |

| Waste Prevention | Multi-step synthesis with isolation of intermediates | One-pot or telescoped reactions | Reduced solvent waste from workups and purifications |

| Atom Economy | Use of protecting groups | Direct functionalization (if possible) | Higher efficiency in converting reactant atoms to product |

By integrating these strategies, the synthesis of this compound can be designed to be not only efficient and selective but also more environmentally sustainable. mdpi.com

Chemical Reactivity and Reaction Mechanisms of 2 Butyl 4 Chloro 5 Hydroxypyridazin 3 2h One

Electrophilic and Nucleophilic Reaction Profiles of the Pyridazinone Core

The pyridazinone core is an electron-deficient heterocyclic system, a characteristic that fundamentally governs its reactivity. The presence of two adjacent nitrogen atoms in the ring significantly lowers the electron density at the ring carbons, making the core susceptible to nucleophilic attack. thieme-connect.de Unlike pyridine, where nucleophilic attack often occurs adjacent to the nitrogen, the unsubstituted pyridazine (B1198779) nucleus preferentially undergoes attack at the C4 and C5 positions. thieme-connect.de

This inherent electrophilicity is exploited in various synthetic transformations. The core reacts with strong nucleophiles, and the presence of a chloro substituent further activates the ring for nucleophilic substitution reactions. evitachem.com Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, have proven to be highly effective methods for introducing new substituents onto the pyridazinone scaffold by leveraging the reactivity of halogenated positions. scispace.com These reactions underscore the role of the pyridazinone core as a versatile platform for building more complex molecular architectures.

Transformations of the Butyl Side Chain

The 2-butyl group, being an alkyl chain attached to a ring nitrogen, is generally less reactive than the functional groups on the pyridazinone core. Its transformations are not widely documented in the context of this specific molecule. However, based on general principles of organic chemistry, the C-H bonds of the butyl group, particularly those alpha to the nitrogen atom, could be susceptible to radical-initiated reactions or oxidation under harsh conditions. The steric bulk of the butyl group may also play a role in influencing the reactivity of the nearby C3-carbonyl group, though specific studies detailing these effects are limited.

Reactivity of the Chloro and Hydroxyl Substituents

The chloro and hydroxyl groups at the C4 and C5 positions are the primary sites of reactivity on the 2-Butyl-4-chloro-5-hydroxypyridazin-3(2H)-one molecule.

The chloro group at the C4 position is highly susceptible to nucleophilic substitution. evitachem.comevitachem.com This reactivity is central to the derivatization of the pyridazinone core. It can be displaced by a wide range of nucleophiles, including amines, alkoxides, and phenoxides, to generate a library of new compounds. arabjchem.orgclockss.org Furthermore, the chloro substituent is an excellent handle for palladium-catalyzed cross-coupling reactions, allowing for the formation of carbon-carbon bonds. scispace.com

The hydroxyl group at the C5 position exhibits typical reactivity for a phenolic or enolic hydroxyl. It can be oxidized to a carbonyl group under suitable conditions. evitachem.com It can also undergo etherification reactions; for instance, related pyridazinone ethers can be hydrolyzed under acidic or basic conditions to regenerate the parent hydroxyl compound, indicating that the formation of such ethers is a key transformation. evitachem.com

Table 1: Summary of Reactions of Chloro and Hydroxyl Substituents

| Substituent | Reaction Type | Reagents/Conditions | Product Type |

| Chloro (C4) | Nucleophilic Substitution | Amines, Alkoxides, Phenols | C4-amino, C4-alkoxy, C4-aryloxy derivatives |

| Suzuki-Miyaura Coupling | Boronic acids, Pd catalyst, Base | C4-aryl or C4-alkyl derivatives | |

| Hydroxyl (C5) | Oxidation | Oxidizing agents | C5-carbonyl derivative |

| Etherification | Alkyl halides, Base | C5-alkoxy or C5-aryloxy derivatives | |

| Hydrolysis (of Ether) | Acid or Base | Regenerated C5-hydroxyl compound |

Acid-Base Properties and Protonation Equilibria

The acid-base properties of this compound are determined by its multiple functional groups capable of protonation or deprotonation. The molecule possesses a weakly acidic hydroxyl group and an amide-like N-H proton (in its tautomeric form), as well as weakly basic ring nitrogen atoms.

Thermal and Photochemical Reactivity Studies

The photochemical reactivity of the pyridazine nucleus has been investigated in related systems. Studies on azido- and diazo-substituted pyridazine derivatives show that irradiation can lead to the formation of highly reactive intermediates such as nitrenes and carbenes. researchgate.netresearchgate.net These intermediates can subsequently undergo a variety of transformations, including ring-opening reactions to yield substituted pyridazine derivatives or reactions with solvents. Although direct photochemical studies on this compound have not been reported, it is plausible that the pyridazinone ring could participate in similar photochemical reactions upon UV irradiation, potentially leading to novel molecular rearrangements or additions.

Mechanistic Investigations of Key Chemical Transformations

The primary chemical transformations of this compound involve nucleophilic substitution at the C4 position. This reaction is believed to proceed via a nucleophilic aromatic substitution (SNAr) mechanism. The mechanism involves the addition of a nucleophile to the electron-deficient C4 carbon, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex. The negative charge in this intermediate is delocalized over the pyridazinone ring and stabilized by the electron-withdrawing nitrogen atoms and carbonyl group. In the final step, the chloride ion is eliminated, restoring the aromaticity of the ring and yielding the substituted product.

For palladium-catalyzed cross-coupling reactions, such as the Suzuki reaction, the mechanism follows a well-established catalytic cycle. This cycle involves three main steps:

Oxidative Addition: The Pd(0) catalyst inserts into the carbon-chlorine bond at the C4 position.

Transmetalation: The organic group from the organoboron reagent is transferred to the palladium center.

Reductive Elimination: The two organic groups on the palladium complex couple, and the C-C bond is formed, regenerating the Pd(0) catalyst.

Many pyridazinone derivatives function as herbicides by inhibiting photosynthetic electron transport. cambridge.orgnih.gov The mechanism of action involves the compound binding to the D-1 protein in Photosystem II (PSII) of the photosynthetic apparatus, thereby blocking the flow of electrons and halting photosynthesis. researchgate.netresearchgate.net

Advanced Spectroscopic and Structural Elucidation of 2 Butyl 4 Chloro 5 Hydroxypyridazin 3 2h One

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. A combination of one-dimensional and two-dimensional NMR experiments would provide a complete picture of the atomic connectivity and spatial arrangement of 2-Butyl-4-chloro-5-hydroxypyridazin-3(2H)-one.

One-dimensional ¹H and ¹³C NMR spectra provide foundational information about the chemical environment of each proton and carbon atom in the molecule.

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals corresponding to the butyl group protons and the hydroxyl proton. The pyridazinone ring itself does not have any protons directly attached to its core carbons (C4, C5, C6), thus simplifying the aromatic region. The hydroxyl proton (5-OH) is expected to appear as a broad singlet, with its chemical shift being highly dependent on the solvent, concentration, and temperature. The protons of the N-butyl group will appear in the upfield region, exhibiting characteristic splitting patterns (triplet, sextet, sextet, triplet) due to spin-spin coupling with adjacent protons.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum will show signals for the four unique carbons of the pyridazinone ring and the four carbons of the butyl chain. The carbonyl carbon (C=O) of the pyridazinone ring is expected to be the most downfield signal. The carbons attached to heteroatoms (C-Cl, C-OH, and the N-CH₂) will also have characteristic chemical shifts. The chemical shifts of pyridazinone derivatives are well-documented and can be used to predict the approximate positions of these signals. evitachem.comcbijournal.com

Predicted ¹H and ¹³C NMR Chemical Shifts:

Based on data from similar pyridazinone structures, the following chemical shifts can be predicted. cbijournal.comnih.gov

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| Pyridazinone Ring | ||

| C3 (C=O) | - | ~158-162 |

| C4 (-Cl) | - | ~130-135 |

| C5 (-OH) | - | ~145-150 |

| C6 | - | ~115-120 |

| 5-OH | broad singlet, ~9-12 | - |

| N-Butyl Group | ||

| N-CH₂- | triplet, ~3.8-4.0 | ~45-50 |

| -CH₂- | sextet, ~1.6-1.8 | ~30-35 |

| -CH₂- | sextet, ~1.3-1.5 | ~19-22 |

| -CH₃ | triplet, ~0.9-1.0 | ~13-15 |

Note: Predicted values are based on analogous compounds and may vary depending on solvent and experimental conditions.

2D NMR experiments are crucial for unambiguously assigning the ¹H and ¹³C signals and confirming the molecular structure.

COSY (Correlation Spectroscopy): This experiment would reveal the proton-proton coupling network. For this compound, COSY would show correlations between the adjacent methylene (B1212753) (-CH₂-) groups and the terminal methyl (-CH₃) group of the butyl chain, confirming their connectivity.

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded proton and carbon atoms. This experiment would be used to definitively assign each carbon signal of the butyl chain to its attached proton(s). For example, the triplet at ~3.9 ppm would correlate with the carbon signal at ~48 ppm, confirming the N-CH₂ assignment.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY reveals spatial proximities between protons. In this molecule, NOESY could show correlations between the N-CH₂ protons of the butyl group and the C6 position of the ring, further confirming the structure and conformation.

While solution-state NMR provides data on molecules in solution, solid-state NMR (ssNMR) can provide information about the structure in the solid phase. This technique can be used to study polymorphism (the existence of different crystalline forms) and to characterize amorphous (non-crystalline) states. For this compound, ¹³C Cross-Polarization Magic Angle Spinning (CP/MAS) ssNMR could be employed to identify the number of unique molecules in the asymmetric unit of a crystal, detect different polymorphs, and study intermolecular interactions, such as hydrogen bonding involving the 5-hydroxyl group.

Mass Spectrometry (MS) for Molecular Formula Determination and Fragmentation Pathway Elucidation

Mass spectrometry is used to determine the molecular weight and formula of a compound and to gain structural information from its fragmentation patterns.

HRMS provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion. This allows for the unambiguous determination of the elemental formula. For this compound (C₈H₁₁ClN₂O₂), the expected exact mass can be calculated. The presence of chlorine would be evident from the characteristic isotopic pattern of the molecular ion peak (M⁺) and the (M+2)⁺ peak in an approximate 3:1 ratio.

Predicted HRMS Data:

| Formula | Ion | Calculated m/z |

| C₈H₁₁³⁵ClN₂O₂ | [M+H]⁺ | 203.0587 |

| C₈H₁₁³⁷ClN₂O₂ | [M+2+H]⁺ | 205.0558 |

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Identification and Conformational Analysis

Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, serves as a powerful tool for the identification of functional groups and for probing the conformational intricacies of this compound. The analysis of the vibrational modes provides a molecular fingerprint, allowing for the characterization of its structural features.

The infrared spectrum is characterized by a number of distinct absorption bands that correspond to the vibrational frequencies of specific bonds within the molecule. A prominent feature is the broad absorption band in the region of 3400-3200 cm⁻¹, which is indicative of the O-H stretching vibration of the hydroxyl group. The stretching vibration of the C=O group in the pyridazinone ring typically gives rise to a strong absorption band in the range of 1680-1640 cm⁻¹. The C=C and C=N stretching vibrations of the heterocyclic ring are observed in the 1600-1450 cm⁻¹ region. The presence of the butyl group is confirmed by the characteristic C-H stretching vibrations of the methyl and methylene groups, which appear in the 2960-2850 cm⁻¹ range, and C-H bending vibrations around 1465 cm⁻¹ and 1380 cm⁻¹. The C-Cl stretching vibration is expected to produce a band in the lower frequency region, typically between 800 and 600 cm⁻¹.

Raman spectroscopy provides complementary information to the infrared data. The Raman spectrum is particularly sensitive to non-polar bonds and symmetric vibrations. Therefore, the C=C and C=N ring stretching vibrations are expected to show strong Raman signals. The symmetric C-H stretching vibrations of the butyl group would also be readily observable. By comparing the IR and Raman spectra, a more complete picture of the vibrational modes of this compound can be obtained, aiding in a thorough conformational analysis.

Table 1: Characteristic Infrared and Raman Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Expected Infrared Frequency (cm⁻¹) | Expected Raman Frequency (cm⁻¹) |

| O-H | Stretching | 3400-3200 (broad) | 3400-3200 (weak) |

| C-H (butyl) | Stretching | 2960-2850 | 2960-2850 |

| C=O | Stretching | 1680-1640 | 1680-1640 (weak) |

| C=C / C=N (ring) | Stretching | 1600-1450 | 1600-1450 (strong) |

| C-H (butyl) | Bending | 1465, 1380 | 1465, 1380 |

| C-Cl | Stretching | 800-600 | 800-600 |

X-ray Crystallography for Solid-State Molecular Geometry and Crystal Packing

The precise three-dimensional arrangement of atoms in the solid state of this compound can be unequivocally determined by single-crystal X-ray crystallography. This technique provides detailed information on bond lengths, bond angles, and torsion angles, thereby defining the molecule's conformation and configuration. Furthermore, it reveals the nature of intermolecular interactions that govern the crystal packing.

While specific crystallographic data for this compound is not publicly available, a hypothetical analysis based on related structures would suggest that the pyridazinone ring is likely to be nearly planar. The butyl group, being flexible, may adopt various conformations in the crystal lattice, influenced by packing forces. The hydroxyl and chloro substituents will have well-defined positions on the ring. Key geometric parameters of interest would be the bond lengths of the C=O, C-Cl, C-N, and C-O bonds, which can provide insights into the electronic distribution within the molecule.

Table 2: Hypothetical Crystallographic Data for this compound

| Parameter | Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 10.5 |

| b (Å) | 8.2 |

| c (Å) | 12.1 |

| β (°) | 98.5 |

| Volume (ų) | 1025 |

| Z | 4 |

| Density (calculated) (g/cm³) | 1.45 |

Electronic Absorption and Fluorescence Spectroscopy (UV-Vis) for Electronic Transitions

Electronic absorption spectroscopy, commonly known as UV-Vis spectroscopy, provides information about the electronic transitions within a molecule upon absorption of ultraviolet or visible light. The UV-Vis spectrum of this compound is expected to exhibit absorption bands corresponding to π → π* and n → π* transitions.

The pyridazinone ring, being a conjugated system with heteroatoms, will be the primary chromophore. The π → π* transitions, which are typically of high intensity, are expected to occur at shorter wavelengths (higher energy). These transitions involve the excitation of an electron from a π bonding orbital to a π* antibonding orbital. The n → π* transitions, involving the excitation of a non-bonding electron (from the oxygen or nitrogen atoms) to a π* antibonding orbital, are generally of lower intensity and occur at longer wavelengths (lower energy).

The position of the absorption maxima (λmax) can be influenced by the solvent polarity. In polar solvents, the n → π* transition often undergoes a hypsochromic shift (blue shift), while the π → π* transition may experience a bathochromic shift (red shift). Fluorescence spectroscopy could be employed to study the emission properties of the molecule after electronic excitation, providing insights into its excited state dynamics.

Table 3: Expected Electronic Transitions for this compound

| Transition | Expected λmax (nm) | Molar Absorptivity (ε) |

| π → π | 220-280 | High |

| n → π | 300-350 | Low |

Computational and Theoretical Chemistry Investigations of 2 Butyl 4 Chloro 5 Hydroxypyridazin 3 2h One

Quantum Chemical Calculations (e.g., Density Functional Theory (DFT)) for Electronic Structure, Molecular Geometry, and Tautomer Stability

Quantum chemical calculations, particularly using Density Functional Theory (DFT), would be a primary method to investigate the fundamental properties of 2-Butyl-4-chloro-5-hydroxypyridazin-3(2H)-one.

Electronic Structure: DFT calculations would elucidate the electronic landscape of the molecule. This includes mapping the electron density distribution, identifying the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), and calculating the HOMO-LUMO energy gap. These parameters are crucial for understanding the molecule's reactivity, kinetic stability, and electronic transitions. A Molecular Electrostatic Potential (MEP) map would also be generated to visualize the electron-rich and electron-deficient regions, predicting sites for electrophilic and nucleophilic attacks.

Molecular Geometry: These calculations would begin with a geometry optimization to find the most stable three-dimensional arrangement of the atoms. Key bond lengths, bond angles, and dihedral angles for the pyridazinone ring, the butyl group, and the substituents would be determined and could be compared with experimental data if available.

Tautomer Stability: The presence of the hydroxyl group at the C5 position and the adjacent carbonyl group at C3 suggests the possibility of keto-enol tautomerism. Computational methods would be employed to calculate the relative energies of the different tautomeric forms to predict the most stable isomer in various environments (gas phase or in solution).

Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts, UV-Vis Wavelengths)

Computational chemistry is a powerful tool for predicting spectroscopic data, which can aid in the characterization of compounds.

NMR Chemical Shifts: Theoretical calculations can predict the 1H and 13C NMR chemical shifts. These predictions are based on calculating the magnetic shielding tensors for each nucleus in the optimized molecular structure. The calculated shifts would then be compared to a standard reference (like TMS) to provide theoretical spectra.

UV-Vis Wavelengths: Time-Dependent DFT (TD-DFT) is the standard method for predicting electronic absorption spectra. This analysis would identify the wavelengths of maximum absorption (λmax) and the corresponding electronic transitions (e.g., n → π* or π → π*), providing insight into the compound's color and photochemical properties.

Molecular Modeling and Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

While quantum calculations focus on single molecules, molecular modeling and dynamics simulations can explore broader behaviors.

Conformational Analysis: The N-butyl group attached to the pyridazinone ring is flexible and can adopt multiple conformations. Molecular dynamics simulations or systematic conformational searches would be used to explore the potential energy surface of the molecule, identifying low-energy conformers and the energy barriers between them.

Intermolecular Interactions: These simulations can also model how multiple molecules of this compound interact with each other or with solvent molecules. This is critical for understanding its physical properties like solubility, melting point, and crystal packing, particularly through the analysis of hydrogen bonding involving the hydroxyl and carbonyl groups.

Reaction Pathway Simulations and Transition State Characterization

Theoretical methods can be used to model the reactivity of this compound. This involves simulating potential chemical reactions, identifying the minimum energy reaction pathways, and characterizing the structure and energy of transition states. Such studies could predict reaction mechanisms, activation energies, and reaction kinetics for processes like nucleophilic substitution at the chloro-substituted carbon or reactions involving the hydroxyl group.

Quantitative Structure-Property Relationship (QSPR) Studies in a Theoretical Chemical Context

QSPR studies aim to build mathematical models that correlate the chemical structure of a compound with its physical, chemical, or biological properties. In a theoretical context for this compound, this would involve:

Calculating a wide range of molecular descriptors (e.g., electronic, topological, steric) using computational methods.

If this compound were part of a larger library of related pyridazinone derivatives with known experimental properties (like solubility, toxicity, or herbicidal activity), a statistical model could be developed.

This model would create a predictive equation linking the calculated descriptors to the observed properties, allowing for the theoretical estimation of properties for new, unsynthesized derivatives.

Without a dataset of related compounds and their measured properties, a specific QSPR study for this single molecule is not feasible.

Synthesis and Characterization of Derivatives and Analogs of 2 Butyl 4 Chloro 5 Hydroxypyridazin 3 2h One

Design Principles for Structural Modification

The design of new pyridazinone derivatives is often guided by established structure-activity relationships (SAR) and the desire to modulate physicochemical properties. researchgate.netnih.gov Key design principles include:

Bioisosteric Replacement: Replacing certain functional groups with others that have similar physical or chemical properties can lead to compounds with improved characteristics. For example, the pyridazinone moiety itself can be considered a bioisostere of other cyclic structures. nih.gov

Introduction of Pharmacophoric Groups: Incorporating specific structural features known to interact with biological targets can enhance desired activities. The nitrogen atoms and the keto functionality in the pyridazinone ring can participate in hydrogen bonding, a crucial interaction for many biological processes. nih.gov

Modification of Lipophilicity: The butyl side chain significantly influences the compound's lipophilicity, which in turn affects its solubility and permeability. Altering the length or branching of this chain is a common strategy to fine-tune these properties.

Conformational Restriction: Introducing cyclic structures or bulky groups can restrict the molecule's conformational flexibility. A generally planar ring structure is often considered desirable for maximizing certain effects. nih.gov

Hybrid-Based Design: Combining the pyridazinone scaffold with other known active moieties can lead to hybrid molecules with potentially synergistic or novel properties. researchgate.net

Synthetic Strategies for Pyridazinone Ring-Substituted Analogs

The synthesis of pyridazinone analogs with substitutions on the ring is a cornerstone of developing new derivatives. Mucochloric acid is a common and versatile starting material for many of these syntheses. sphinxsai.comresearchgate.net

A primary synthetic route involves the reaction of mucochloric acid with a corresponding hydrazine (B178648) to form the pyridazinone core. sphinxsai.com For instance, reacting mucochloric acid with 4-methylphenyl hydrazine in dilute sulfuric acid is a method to produce [2-(methylphenyl)]-4,5-dichloropyridazin-3-one. cbijournal.com

Further modifications often rely on nucleophilic substitution reactions. The chlorine atoms on the pyridazinone ring are susceptible to displacement by various nucleophiles. For example, reacting a dichloropyridazinone intermediate with different aliphatic or cyclic amines in the presence of a base like cesium carbonate can yield a variety of 5-amino substituted derivatives. cbijournal.com

Another important strategy is the Suzuki coupling reaction, which allows for the introduction of aryl or heteroaryl groups. This is demonstrated in the preparation of 5-(4-fluorophenyl)-4-hydroxypyridazin-3(2H)-one, where a methoxymethyl-protected chloropyridazinone is reacted with 4-fluorophenylboronic acid. nih.gov

The table below summarizes some synthetic approaches for ring-substituted analogs.

| Starting Material | Reagent(s) | Product Type | Reference(s) |

| Mucochloric acid | 4-Methylphenyl hydrazine | Dichloropyridazinone intermediate | cbijournal.com |

| [2-(methylphenyl)]-4,5-dichloropyridazin-3-one | Various amines, Cs2CO3 | 5-Amino-4-chloro-pyridazinone derivatives | cbijournal.com |

| 4,5-dichloropyridazin-3(2H)-one | Methoxymethyl chloride, then a methoxide (B1231860) source | 2-methoxymethyl-5-chloro-4-methoxypyridazin-3(2H)-one | nih.gov |

| Protected chloropyridazinone | 4-Fluorophenylboronic acid, Pd catalyst | 5-(4-Fluorophenyl)pyridazinone derivative | nih.gov |

Chemical Modifications of the Butyl Side Chain

Modifications to the N-butyl side chain of 2-Butyl-4-chloro-5-hydroxypyridazin-3(2H)-one are less commonly detailed in the provided search results, which tend to focus on the pyridazinone core and its substituents at other positions. However, general principles of N-alkylation in pyridazinone synthesis can be inferred. The introduction of the butyl group itself is typically achieved by reacting the pyridazinone precursor with a butyl halide. Variations in this alkylating agent could introduce branched or cyclic alkyl groups.

Further reactions on an existing butyl chain, while chemically feasible, are not a primary focus in the available literature for this specific compound. Such modifications could include halogenation followed by nucleophilic substitution to introduce other functional groups.

Functionalization of the Hydroxyl Group (e.g., Esterification, Etherification)

The hydroxyl group at the C5 position of the pyridazinone ring is a key site for functionalization, allowing for the creation of esters and ethers. These reactions can significantly alter the compound's properties.

Etherification is a common strategy. For example, the synthesis of 2-tert-Butyl-4-chloro-5-[4-(2-fluoroethoxy)benzyloxy]pyridazin-3(2H)-one involves the reaction of the corresponding tosylated precursor with a fluoride (B91410) source to introduce the fluoroethoxy group. nih.gov This highlights a multi-step process where a benzyloxy group is first introduced at the C5 position, followed by modification of that side chain.

The general reaction for etherification can be represented as: Pyridazinone-OH + R-X → Pyridazinone-O-R + HX (where R-X is an alkyl halide or other electrophile)

Esterification can also be achieved through standard methods, such as reaction with an acid chloride or anhydride (B1165640) in the presence of a base. While specific examples for this compound are not detailed, the principles of esterifying hydroxyl groups on heterocyclic systems are well-established.

The table below outlines some functionalization approaches for the hydroxyl group.

| Reaction Type | Reagent(s) | Product Type | Reference(s) |

| Etherification | Tosylated alcohol, Fluoride source | Fluoroethoxy-benzyloxy derivative | nih.gov |

| Etherification | Alkyl halide, Base | Alkoxy derivative | mdpi.com |

Structure-Property Relationship (SPR) Studies in a Chemical Context

Structure-property relationship studies aim to connect modifications in a molecule's structure to changes in its chemical or physical properties, such as reactivity and spectroscopic features. researchgate.netnih.gov

For pyridazinone derivatives, several key relationships have been observed:

Substitution at C5: The nature of the substituent at the C5 position significantly impacts the compound's properties. For instance, the introduction of various amino groups at this position leads to a range of cytotoxic activities in different cancer cell lines, demonstrating a clear structure-activity relationship. cbijournal.com

Spectroscopic Features: Structural modifications are directly reflected in spectroscopic data. For example, in the 13C-NMR spectra of pyrrolo[1,2-b]pyridazines derived from pyridazinone precursors, the chemical shifts of the carbonyl carbons and other ring carbons provide direct evidence of the new ring system's formation and electronic environment. nih.gov Similarly, the introduction of different substituents will cause predictable shifts in both 1H and 13C NMR spectra, which can be correlated with the electronic effects (electron-donating or electron-withdrawing) of the added groups.

The following table provides examples of observed structure-property relationships.

| Structural Modification | Observed Property Change | Context | Reference(s) |

| Introduction of various amino groups at C5 | Varied cytotoxic activity | Chemical biology | cbijournal.com |

| Formation of pyrrolo[1,2-b]pyridazine (B13699388) ring | Characteristic shifts in 13C-NMR for carbonyl and ring carbons | Chemical characterization | nih.gov |

| General ring substitutions | Alteration of biological activities (e.g., anti-inflammatory, vasorelaxant) | Medicinal chemistry | researchgate.netnih.gov |

Advanced Research Applications of 2 Butyl 4 Chloro 5 Hydroxypyridazin 3 2h One in Chemical Sciences

Utilization as a Versatile Synthetic Building Block for Complex Molecular Architectures

The structural framework of 2-Butyl-4-chloro-5-hydroxypyridazin-3(2H)-one serves as a versatile scaffold for the synthesis of more complex molecules. The presence of distinct reactive sites on the pyridazinone ring allows for sequential, regioselective modifications, making it an ideal starting point for constructing diverse chemical libraries. eurekalert.org A key synthetic strategy involves the stepwise functionalization of the chloro and hydroxyl groups.

Detailed research on related pyridazinone structures demonstrates common synthetic transformations that are applicable to this compound. For instance, the chloro group at the C4 position is susceptible to nucleophilic substitution, allowing for the introduction of various amine, ether, or thioether linkages. Concurrently, the hydroxyl group at C5 can be alkylated or acylated to introduce further diversity. Multi-component reactions and cross-coupling reactions, such as the Suzuki coupling, have been effectively used on pyridazinone cores to build complex polycyclic and heterocyclic systems. nih.govnih.govmdpi.com For example, a synthetic sequence could involve a Michael-type addition followed by cyclization to create fused ring systems. nih.gov

| Reaction Type | Reactive Site(s) | Reagents/Conditions | Resulting Molecular Architecture |

| Nucleophilic Substitution | C4-Chloro | Amines, Alcohols, Thiols | 4-Amino/Alkoxy/Thio-pyridazinones |

| O-Alkylation/Acylation | C5-Hydroxyl | Alkyl halides, Acyl chlorides | 5-Alkoxy/Acyloxy-pyridazinones |

| Suzuki Coupling | C4-Chloro | Boronic acids, Pd catalyst | 4-Aryl/Heteroaryl-pyridazinones |

| Michael Addition | C4/C5 Unsaturated Bond | Indole derivatives | Fused Indole-Pyridazinone Systems |

These transformations enable the development of molecules for various applications, including agrochemicals and pharmaceuticals, where pyridazinone derivatives have shown significant potential. researchgate.net

Role as a Ligand in Coordination Chemistry and Metal Chelation Studies

The arrangement of heteroatoms in this compound makes it an excellent candidate for use as a ligand in coordination chemistry. The pyridazine (B1198779) ring is known to be π-deficient and contains two adjacent nitrogen atoms that can act as coordination sites for metal ions. researchgate.net The key feature for chelation in this specific molecule is the 5-hydroxy-3(2H)-one moiety, which can undergo keto-enol tautomerization. This creates a bidentate chelation site involving the hydroxyl oxygen (in the enol form) or the carbonyl oxygen (in the keto form) and the adjacent ring nitrogen (N2).

Studies on structurally similar compounds, such as 3-hydroxypyridin-2(1H)-ones, have shown they act as effective bimetal chelating ligands, binding to metal ions in the active sites of enzymes. nih.gov The ability to form stable complexes with transition metals is a characteristic feature of such scaffolds. researchgate.net The formation of these metal complexes can dramatically alter the electronic and steric properties of the molecule, which can be harnessed for catalytic or therapeutic purposes.

| Potential Metal Ion | Likely Coordination Sites | Type of Complex | Potential Application |

| Manganese(II) | C5-OH, N2-nitrogen | Bidentate Chelate | Bio-inorganic modeling |

| Copper(II) | C5-OH, C3-C=O, N2-nitrogen | Bidentate/Tridentate Chelate | Catalysis, Antimicrobial agents |

| Zinc(II) | C5-OH, N2-nitrogen | Bidentate Chelate | Enzyme inhibition studies |

| Iron(III) | C5-OH, C3-C=O | Bidentate Chelate | Probing iron metabolism |

Application as a Chemical Probe or Reporter Molecule in Mechanistic Biochemical Investigations (focusing on chemical interactions with biomolecules in vitro)

In the realm of biochemical research, small molecules are invaluable tools for probing the function and mechanism of biomolecules. This compound and its analogues are well-suited for this role due to their ability to specifically interact with enzyme active sites. The pyridazinone scaffold has been identified in numerous potent and selective enzyme inhibitors. nih.govcu.edu.eg

For example, derivatives have been developed as inhibitors for cyclooxygenase-2 (COX-2), phosphodiesterase type 4 (PDE4), and c-Met tyrosine kinase. nih.govnih.gov A notable example is the finding that phenyl-substituted hydroxypyridazinones can inhibit the endonuclease activity of the influenza RNA-dependent RNA polymerase by acting as bimetal chelating ligands within the enzyme's active site. nih.gov In such in vitro studies, the molecule serves as a chemical probe to elucidate the role of metal ions in the catalytic mechanism. The interactions typically involve hydrogen bonding from the hydroxyl group and coordination of the metal cofactor by the pyridazinone core. These studies are crucial for understanding enzyme mechanisms and for the rational design of new therapeutic agents. nih.gov

| Biomolecular Target (Class) | Type of Interaction | Mechanistic Insight Gained |

| Metalloenzymes (e.g., Influenza Endonuclease) | Bimetal chelation in active site | Elucidation of the role of metal cofactors in catalysis. nih.gov |

| Kinases (e.g., c-Met) | ATP-competitive binding | Understanding structure-activity relationships for kinase inhibition. nih.gov |

| Cyclooxygenases (e.g., COX-2) | Active site binding, hydrogen bonding | Probing the structural requirements for selective COX-2 inhibition. nih.gov |

| Phosphodiesterases (e.g., PDE4B) | Binding to catalytic pocket | Investigating molecular determinants for selective PDE isoform inhibition. nih.gov |

Exploration in Materials Science for Functional Organic Materials (e.g., as a monomer, chromophore)

The application of pyridazine and pyridazinone derivatives is an emerging area in materials science. The heterocyclic ring, being an aromatic system with multiple heteroatoms, possesses intrinsic electronic properties that can be exploited. While direct applications of this compound in materials are not extensively documented, its structure presents clear potential for modification into functional organic materials.

The synthesis of polymers incorporating pyridazine derivatives has been explored, demonstrating that this heterocyclic core can be integrated into macromolecular structures. taylorfrancis.com The subject compound could be functionalized with a polymerizable group, such as a vinyl or acrylate (B77674) moiety, at its hydroxyl position. Subsequent polymerization could yield specialty polymers with the pyridazinone unit as a repeating functional group, potentially imparting properties like thermal stability, metal-binding capacity, or specific optical characteristics. Furthermore, the conjugated π-system of the pyridazinone ring suggests its potential use as a chromophore. Modification of the substituents at the C4 and C5 positions can tune the electronic structure, altering the absorption and emission wavelengths, which is a key principle in the design of organic dyes and pigments.

| Material Type | Required Molecular Modification | Potential Functional Property |

| Functional Polymer | Esterification of C5-OH with acryloyl chloride | Creation of a polymer with pendant pyridazinone units for metal scavenging or as a reactive polymer. |

| Organic Chromophore | Suzuki coupling at C4 with an aromatic group | Tuning of absorption/emission spectra for use in dyes or optical sensors. |

| Solid-Phase Synthesis Support | Attachment to a polymer resin via the C5-OH group | Use as a stable, cleavable linker in combinatorial chemistry. taylorfrancis.com |

Chemical Stability and Degradation Pathways of 2 Butyl 4 Chloro 5 Hydroxypyridazin 3 2h One Non Biological Focus

Hydrolytic Stability and Degradation Mechanisms under Varying pH Conditions

No specific data on the hydrolysis of 2-Butyl-4-chloro-5-hydroxypyridazin-3(2H)-one under different pH conditions were found. Such studies would typically involve determining the half-life of the compound in buffered solutions at various pH levels (e.g., acidic, neutral, and alkaline) to assess its stability in aqueous environments. The degradation products resulting from hydrolysis would also be identified to elucidate the degradation pathway.

Photochemical Degradation Pathways and Photoproduct Identification

Information regarding the photochemical degradation of this compound is not available. Photodegradation studies are crucial for understanding the fate of chemical compounds exposed to sunlight. These studies typically involve irradiating the compound with light of specific wavelengths and identifying the resulting photoproducts to map the degradation pathways.

Oxidative Degradation Mechanisms under Chemical Stress Conditions

There is a lack of specific research on the oxidative degradation of this compound. Oxidative degradation can be a significant pathway for the transformation of organic compounds in the environment, often involving reactive oxygen species. Research in this area would investigate the reactivity of the compound with various oxidants and characterize the degradation products.

Thermal Stability and Decomposition Behavior

Specific data on the thermal stability and decomposition of this compound could not be located. Thermal analysis techniques, such as thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC), are typically used to determine the temperature at which a compound starts to decompose and to characterize its thermal decomposition behavior.

Future Research Directions for this compound

The pyridazinone scaffold is a privileged structure in medicinal chemistry and materials science, valued for its wide range of biological activities and physicochemical properties. researchgate.net The specific derivative, this compound, presents a unique combination of functional groups—a reactive chloro substituent, a nucleophilic hydroxyl group, and an alkyl chain—making it a versatile building block for further chemical exploration. This article outlines key future research directions and unexplored avenues for this compound, focusing on synthetic methodologies, advanced analytics, computational integration, novel reactivity, and the design of sophisticated chemical tools.

Q & A

Q. What are the standard synthetic routes for 2-Butyl-4-chloro-5-hydroxypyridazin-3(2H)-one, and what critical parameters influence yield and purity?

Methodological Answer: The synthesis typically involves condensation reactions of substituted pyridazinones with aldehydes or alkylating agents under controlled conditions. For example, analogous compounds like 4-benzylidene-6-(4-chlorophenyl)-4,5-dihydropyridazin-(2H)-one are synthesized by reacting dihydropyridazinones with aldehydes in ethanol using sodium ethoxide as a base . Key parameters include:

- Temperature: Room temperature for mild reactions to avoid side products.

- Solvent Choice: Ethanol or methanol for solubility and reaction homogeneity.

- Base Catalysis: Sodium ethoxide enhances nucleophilicity of the pyridazinone ring.

Purification via recrystallization (e.g., 90% ethanol) is critical to isolate high-purity products.

Q. Which spectroscopic and analytical techniques are most effective for characterizing the structure of this compound?

Methodological Answer: A multi-technique approach is recommended:

- NMR Spectroscopy: H and C NMR identify substituent positions and confirm regiochemistry (e.g., coupling constants for aromatic protons) .

- X-ray Crystallography: Resolves absolute configuration and hydrogen-bonding networks, as demonstrated for bromopentyl pyridazinone derivatives (space group P1, α = 94.8°, β = 96.4°, γ = 91.0°) .

- Mass Spectrometry (HRMS): Validates molecular weight and fragmentation patterns.

- IR Spectroscopy: Confirms functional groups (e.g., hydroxyl, carbonyl stretches).

Advanced Research Questions

Q. How can researchers resolve contradictions in bioactivity data for this compound across different studies?

Methodological Answer: Contradictions may arise from variations in assay conditions, impurity profiles, or biological models. To address this:

- Reproducibility Checks: Standardize protocols (e.g., cell lines, solvent controls) as per FDA guidelines .

- Impurity Profiling: Use HPLC-MS to rule out interference from synthesis byproducts (e.g., tert-butyl or benzylthio analogs ).

- Meta-Analysis: Apply statistical tools to compare datasets, considering factors like dose-response curves and endpoint variability .

Q. What strategies are employed to determine the crystal structure and intermolecular interactions of this compound derivatives?

Methodological Answer: Single-crystal X-ray diffraction is the gold standard. For example, triclinic crystals (space group P1) of a bromopentyl analog revealed:

| Parameter | Value |

|---|---|

| Unit Cell (Å) | a = 9.77, b = 12.62 |

| Angles (°) | α = 94.8, β = 96.4 |

| H-Bonding | N–H···O and C–H···Cl interactions stabilize the lattice . |

| Software suites like MOE (Molecular Operating Environment) model packing motifs and predict interaction energies . |

Q. How does the substitution pattern on the pyridazinone ring affect biological activity, based on structural analogs?

Methodological Answer: Substituents at positions 2, 4, and 5 significantly modulate activity:

- Position 2: Bulky groups (e.g., tert-butyl) enhance metabolic stability, as seen in pesticidal analogs .

- Position 4: Chlorine increases electrophilicity, improving enzyme inhibition (e.g., dihydrofolate reductase).

- Position 5: Hydroxyl groups facilitate hydrogen bonding with target proteins, critical for anticancer activity in triazolopyridazinones .

Comparative SAR studies with fluorinated analogs (e.g., Flurpiridaz F 18) highlight the role of halogen interactions in binding affinity .

Q. Tables for Reference

Q. Table 1. Crystallographic Data for Pyridazinone Derivatives

| Compound | Space Group | a (Å) | b (Å) | γ (°) | H-Bond Interactions |

|---|---|---|---|---|---|

| Bromopentyl Pyridazinone | P1 | 9.77 | 12.62 | 91.0 | N–H···O, C–H···Cl |

Q. Table 2. Key Synthetic Parameters

| Reaction Step | Optimal Conditions | Yield Improvement Strategy |

|---|---|---|

| Aldehyde Condensation | Ethanol, NaOEt, RT | Slow addition of aldehyde |

| Purification | Recrystallization (EtOH) | Gradient cooling |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.